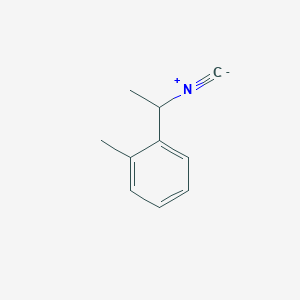
1-(1-Isocyanoethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isocyanoethyl)-2-methylbenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isocyanoethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzylamine with chloroform and a strong base such as potassium tert-butoxide (t-BuOK) in a solvent mixture of dichloromethane and tert-butanol. The reaction proceeds through the formation of an intermediate formamide, which is then dehydrated to yield the isocyanide product .
Industrial Production Methods: This includes using safer alternatives to traditional dehydrating agents like phosphorus oxychloride (POCl3) or triphosgene .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Isocyanoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Isocyanoethyl)-2-methylbenzene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Isocyanoethyl)-2-methylbenzene involves its ability to act as a nucleophile, electrophile, or radical in various chemical reactions. The isocyanide group, with its unique electronic structure, allows the compound to participate in diverse reaction pathways. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
- 1-Isocyanoethylbenzene
- 2-Isocyanoethylbenzene
- 1-Isocyanoethyladamantane
Comparison: 1-(1-Isocyanoethyl)-2-methylbenzene is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other isocyanides, it may exhibit different physical and chemical properties, such as solubility and boiling point, which can affect its applications in synthesis and research .
Propriétés
Numéro CAS |
1041635-05-5 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-(1-isocyanoethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-2H3 |
Clé InChI |
MJUWCELFQSHTGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)

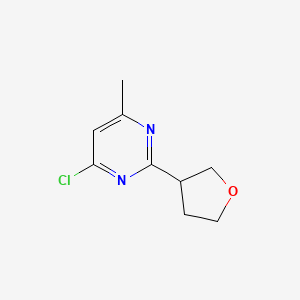
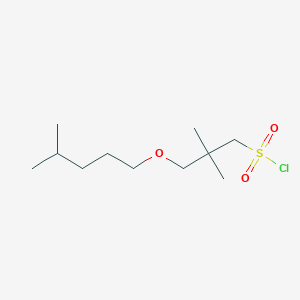

![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
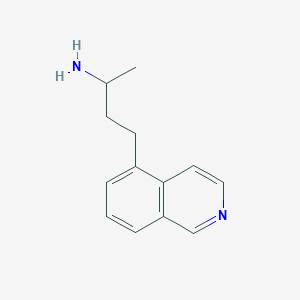
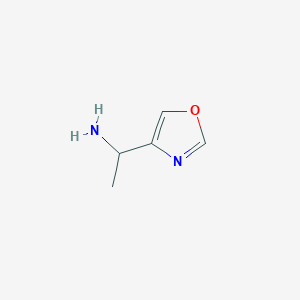

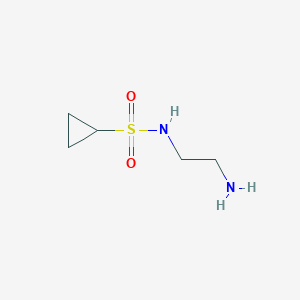
![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)

![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
